2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1939-19-1
VCID: VC20830543
InChI: InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
SMILES: CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide

CAS No.: 1939-19-1

Cat. No.: VC20830543

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide - 1939-19-1

Specification

CAS No. 1939-19-1
Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name 2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide
Standard InChI InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Standard InChI Key AGOPRFPFSYTJNX-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Canonical SMILES CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide consists of a propanamide backbone connected to a phenyl ring that bears a trifluoromethyl group at the meta position. The molecular formula C12H14F3NO represents its composition, with a molecular weight of 245.24 g/mol. The structure features an amide linkage (N-C=O) connecting the dimethylpropane group to the nitrogen atom, which is further bonded to the phenyl ring with its trifluoromethyl substituent. The standard InChI for this compound is InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17), providing a unique chemical identifier.

Synthesis and Production

Synthetic Routes

The synthesis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction between 3-(trifluoromethyl)aniline and 2,2-dimethylpropanoyl chloride (pivaloyl chloride) or similar acylating agents. This nucleophilic acyl substitution reaction proceeds with the amino group of the aniline derivative acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction generally requires the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated and to enhance the nucleophilicity of the amino group.

The general reaction scheme can be represented as:

3-(Trifluoromethyl)aniline + 2,2-Dimethylpropanoyl chloride → 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide + HCl

This reaction typically proceeds under mild conditions in solvents such as dichloromethane, tetrahydrofuran, or toluene. The progress can be monitored using thin-layer chromatography or high-performance liquid chromatography to ensure completion.

Alternative synthetic approaches include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 2,2-dimethylpropanoic acid (pivalic acid) for reaction with the aniline derivative. This method avoids the use of acyl chlorides, which can be moisture-sensitive and corrosive. Another approach might employ 2,2-dimethylpropanoic anhydride as the acylating agent, generating 2,2-dimethylpropanoic acid as a byproduct instead of hydrogen chloride.

Purification typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate, or column chromatography for higher purity requirements. The purity can be assessed using analytical techniques including HPLC, gas chromatography, NMR spectroscopy, and mass spectrometry.

Biological Activity

Structure-Activity Relationships

Structure-activity relationships for 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide and related compounds provide valuable insights into how structural modifications affect biological activity . The position of the trifluoromethyl group on the phenyl ring is a critical factor influencing interaction with biological targets. Comparing this compound with analogs having the trifluoromethyl group at different positions would reveal how spatial arrangement affects binding affinity and specificity.

Comparing our target compound with similar structures like 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide (CAS: 150783-50-9), which has an additional methyl group at the ortho position, provides insights into the effects of steric factors on biological activity . The additional methyl group introduces steric hindrance that can affect molecular conformation, particularly the orientation of the phenyl ring relative to the amide plane, potentially altering binding characteristics.

The electronic effects of the trifluoromethyl group significantly influence biological activity . As an electron-withdrawing group, it affects electronic density distribution, potentially enhancing the acidity of the NH proton of the amide and strengthening hydrogen bonding interactions with receptor sites. The presence of fluorine atoms can engage in specific interactions such as fluorine-hydrogen bonds or fluorine-protein interactions, increasingly recognized as important factors in drug-receptor binding.

Modifications to the amide linkage and the dimethylpropane moiety also affect biological activity . The amide bond is crucial for hydrogen bonding with receptor sites, and alterations such as N-methylation would affect these interactions. The dimethyl groups introduce steric bulk that influences molecular conformation and interaction with target proteins. Replacing these groups with other alkyl or cycloalkyl substituents would alter steric and electronic properties, potentially affecting binding affinity and selectivity.

Comparative Analysis with Similar Compounds

A comparative analysis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide with structurally similar compounds provides valuable insights into the effects of specific structural modifications on physical, chemical, and biological properties . Comparing our target compound with 2,2-dimethyl-N-(3,4,5-trifluorophenyl)propanamide (CAS: 252580-25-9), which has three fluorine atoms directly attached to the phenyl ring instead of a trifluoromethyl group, reveals differences in electronic distribution and potential binding interactions .

The table below summarizes key structural and property differences between these related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide1939-19-1C12H14F3NO245.24Trifluoromethyl group at meta position of phenyl ring
2,2-dimethyl-N-(3,4,5-trifluorophenyl)propanamide252580-25-9C11H12F3NO231.21Three fluorine atoms at 3,4,5 positions of phenyl ring
2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide150783-50-9C13H16F3NO259.27Trifluoromethyl group at meta position and methyl group at ortho position

The trifluoromethyl group in our target compound creates a more localized region of electron density compared to the three separate fluorine atoms in 2,2-dimethyl-N-(3,4,5-trifluorophenyl)propanamide . Additionally, the trifluoromethyl group extends further from the phenyl ring, creating a different steric environment that can influence binding to protein pockets with specific spatial requirements.

The comparison with 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide is particularly interesting as this compound combines both the trifluoromethyl group and an additional methyl substituent . The methyl group at the ortho position introduces steric hindrance that affects the conformation of the molecule and increases lipophilicity, potentially altering membrane permeability and distribution in biological systems.

These structural differences, though seemingly minor, can lead to significant variations in biological activity and pharmacokinetic properties . Understanding these structure-activity relationships is crucial for the rational design of compounds with improved properties for specific applications.

Applications

Medicinal Chemistry Applications

The medicinal chemistry applications of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide stem from its unique structural features and the properties they confer . Compounds containing trifluoromethyl groups are widely used in pharmaceutical research due to advantageous properties including enhanced metabolic stability, increased lipophilicity, and improved binding interactions with target proteins. These properties can lead to better pharmacokinetic profiles, including improved bioavailability and longer half-lives, which are desirable characteristics for drug candidates.

One potential application area is in anticancer research, as compounds with similar structures have shown inhibitory activity against enzymes involved in cancer proliferation. The specific structural features of this compound, particularly the position of the trifluoromethyl group and the nature of the amide linkage, could confer selectivity for specific cancer-related targets. Another potential application is in the development of anti-inflammatory agents, as many compounds with similar structural motifs have shown activity in modulating inflammatory pathways.

The development of this compound or its analogs for medicinal applications would involve thorough investigation of pharmacological properties, including target identification, mechanism of action, efficacy, and safety profiles . This typically begins with in vitro studies to evaluate binding to potential targets and effects on cellular processes, followed by in vivo studies to assess efficacy and safety in animal models.

Advances in computational chemistry and structure-based drug design have facilitated the development of compounds like 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide for medicinal applications . Molecular modeling techniques can predict how the compound would interact with specific protein targets, guiding the design of analogs with improved binding properties. Virtual screening can identify potential targets by comparing its structure with known ligands of various proteins. Quantitative structure-activity relationship (QSAR) models can predict biological activities of proposed analogs based on structural features, helping to prioritize compounds for synthesis and testing.

Material Science Applications

The applications of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide in material science relate to its unique structural and physical properties. Compounds containing trifluoromethyl groups have found numerous applications in materials science due to distinctive properties including thermal stability, chemical resistance, and favorable surface characteristics. The presence of fluorine atoms in the trifluoromethyl group imparts low surface energy, which can lead to water and oil repellency, valuable for coatings and protective materials. Additionally, the high electronegativity of fluorine influences electronic properties, potentially useful in electronic or optoelectronic applications.

One potential application area is in polymer science, where the compound could serve as a monomer or modifier in specialty polymer synthesis. The amide functionality can participate in hydrogen bonding, influencing physical properties such as mechanical strength, thermal stability, and solubility. The trifluoromethyl group affects crystallinity, glass transition temperature, and other thermal properties. Polymers incorporating trifluoromethyl groups often exhibit improved resistance to chemicals, heat, and ultraviolet radiation compared to their non-fluorinated counterparts, making them valuable for applications requiring durability under harsh conditions.

Another potential material science application is in the development of specialty coatings and surface treatments. The compound's balanced hydrophobic and hydrophilic regions, along with the trifluoromethyl group, could make it useful for modifying surface properties such as wettability, adhesion, or friction. Such coatings could find applications ranging from consumer products to industrial equipment. Additionally, the compound's structure suggests potential as a building block for liquid crystals, used in display technologies and other optical applications.

The development of this compound for material science applications would involve thorough investigation of its physical and chemical properties, as well as its behavior in various material systems. This would include studies of thermal properties, mechanical properties, and surface characteristics. The compound's compatibility with various matrices or substrates and stability under conditions of use would also be evaluated to provide the foundation for rational design and development of materials incorporating this compound.

Agrochemical Applications

The application of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide in agrochemicals represents a significant area where its unique properties can be leveraged. Trifluoromethylated compounds are often incorporated into agrochemical formulations due to their enhanced bioavailability and reduced degradation rates, making them valuable for developing effective and long-lasting agricultural products. The specific structural features of this compound, particularly the trifluoromethyl group and the amide linkage, confer properties advantageous in various agrochemical applications.

The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate plant cuticles and cell membranes, potentially increasing efficacy as a crop protection agent. Additionally, the metabolic stability often associated with trifluoromethylated compounds can lead to longer persistence in the environment, reducing application frequency required for effective protection. The balanced hydrophobic and hydrophilic regions contribute to transport and distribution within plant tissues, affecting systemic activity.

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